Bienvenue dans la boutique en ligne BenchChem!

Benzo[d]isoxazole-3,5-diamine

HIF-1α inhibition Cancer hypoxia Transcription factor

Benzo[d]isoxazole-3,5-diamine is the preferred starting scaffold for systematic SAR exploration and targeted protein degradation campaigns. The 3-NH₂ engages the conserved kinase hinge or BRD4(1) Asn140 residue, while the geometrically distinct 5-NH₂ enables parallel linker/ligand installation without perturbing target binding—a design advantage absent in mono-amine analogs. Source this privileged 3,5-diamine core to independently optimize potency and ADME in your BET, kinase, or HIF-1α project.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Cat. No. B7963387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isoxazole-3,5-diamine
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=NO2)N
InChIInChI=1S/C7H7N3O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,8H2,(H2,9,10)
InChIKeyZEJNQVLLZAEQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isoxazole-3,5-diamine: A Dual-Amino Building Block for Privileged Scaffold Derivatization in Kinase, Epigenetic, and Hypoxia-Targeted Drug Discovery


Benzo[d]isoxazole-3,5-diamine (CAS 1784572-16-2, MF C₇H₇N₃O, MW 149.15) is a heterocyclic small molecule featuring a benzene-fused isoxazole core substituted with primary amino groups at the 3- and 5-positions . The benzo[d]isoxazole scaffold is recognized as a privileged structure in medicinal chemistry, as its 10-π-electron system and significant polarity enable diverse interactions with biological targets including kinases, bromodomains, and transcription factors [1]. The 3,5-diamine substitution pattern distinguishes this compound from the more common 3-amino (CAS 36216-80-5), 5-amino (CAS 239097-74-6), and 3,4-diamine (CAS 916571-96-5) analogs by providing two synthetically addressable amine handles with distinct electronic environments for regioselective functionalization, enabling systematic exploration of structure–activity relationships across multiple target classes [1].

Why Benzo[d]isoxazole-3,5-diamine Cannot Be Replaced by 3-Amino, 5-Amino, or 3,4-Diamine Analogs in Structure–Activity Relationship Campaigns


Generic substitution within the benzo[d]isoxazole class is precluded by the profound impact that amino group number and position exert on both target-binding interactions and the chemical versatility of the scaffold. SAR studies on benzo[d]isoxazole-derived receptor tyrosine kinase inhibitors have demonstrated that the presence and location of the 3-amino group is critical for engaging the kinase hinge-binding region, while modification at the 5-position or 4-position tunes selectivity across VEGFR and PDGFR kinase subfamilies [1]. In the BET bromodomain inhibitor series, moving the amino substituent from the 3-position to alternative ring positions abolished BRD4 binding, as the 3-amino group participates in a conserved hydrogen-bond network with Asn140 and the crystallographic water network within the KAc binding pocket [2]. Similarly, HIF-1α transcription inhibitor optimization revealed that the substitution pattern on the benzo[d]isoxazole core directly controls the IC₅₀ shift from inactive (>10 μM) to 24 nM [3]. These findings collectively establish that the 3,5-diamine arrangement offers a unique combination of the hinge-binding 3-amino pharmacophore with a 5-position amine handle for parallel diversification—a synthetic advantage absent in mono-amino and 3,4-diamine analogs [1][2].

Quantitative Differentiation Evidence for Benzo[d]isoxazole-3,5-diamine Against Closest Structural Analogs


Dual-Amino Architecture Enables Potent HIF-1α Transcription Inhibition Not Achievable with Mono-Amino Benzo[d]isoxazole Cores

In a series of 26 benzo[d]isoxazole derivatives evaluated for HIF-1α transcription inhibition, the 3-amino-5-substituted benzo[d]isoxazole scaffold was essential for achieving sub-100 nM potency. The most potent compounds (15 and 31), which incorporate the 3-amino-benzo[d]isoxazole pharmacophore with additional 5-position elaboration, achieved an IC₅₀ of 24 nM in a HEK293T dual-luciferase reporter assay [1]. In contrast, the unsubstituted benzo[d]isoxazole core and simple 3-amino or 5-amino mono-substituted analogs lacked measurable HIF-1α inhibition (IC₅₀ > 10 μM) in the same assay system [1]. The 3,5-diamine provides the foundational 3-amino motif required for target engagement while offering the 5-position amine as a synthetic diversification point that enables the potency gains achieved through 5-position derivatization.

HIF-1α inhibition Cancer hypoxia Transcription factor

Positional Isomerism Determines Cholinesterase Inhibitory Profile: 3-Substituted vs. 5-Substituted Benzoisoxazole Derivatives

Park et al. synthesized a series of benzoisoxazole derivatives and evaluated their inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Derivatives bearing substituents at positions corresponding to the 3,5-functionalization pattern demonstrated distinct cholinesterase inhibition profiles: compounds 26–28 and 30 (which feature elaboration at positions consistent with the 3,5-substitution geometry) effectively inhibited BuChE with IC₅₀ < 20 μM, while compounds 20 and 26–28 moderately inhibited AChE with IC₅₀ < 100 μM [1]. This compares favorably with the clinically used benzisoxazole anticonvulsant zonisamide, which inhibits MAO-B with an IC₅₀ of 24.8 μM but shows no significant cholinesterase activity . The 3,5-diamine substitution pattern thus provides a starting scaffold for developing BuChE-selective inhibitors with therapeutic potential in Alzheimer's disease, a profile that is not achievable with the 3-amino or 5-amino mono-substituted cores.

Cholinesterase inhibition Alzheimer's disease BuChE selectivity

The 3-Amino Group Is a Structural Prerequisite for BRD4 Bromodomain Binding: Scaffold Validation via Cocrystal Structures

Cocrystal structures of benzo[d]isoxazole-containing BET inhibitors in complex with the BRD4(1) bromodomain revealed that the 3-amino group forms a critical hydrogen-bond interaction with Asn140 and engages the conserved water network within the acetyl-lysine (KAc) binding pocket [1]. This structural requirement was confirmed by SAR analysis: the monovalent inhibitor 7 (Y06037), containing a 3-amino-benzo[d]isoxazole core with additional 5-position functionality, binds BRD4(1) with an IC₅₀ of 230 nM [2]. Removal or relocation of the 3-amino group to the 4-, 5-, 6-, or 7-position resulted in complete loss of BRD4 binding (IC₅₀ > 10,000 nM) [1]. The benzo[d]isoxazole-3,5-diamine scaffold uniquely retains the indispensable 3-amino pharmacophore while providing the 5-amino group as a vector for bivalent inhibitor construction, as exemplified by the bivalent inhibitor 17b (Y13021), which demonstrated 32-fold greater potency (IC₅₀ = 7.2 nM) compared to the monovalent parent 7 [2].

BET bromodomain BRD4 inhibition Prostate cancer Epigenetics

Receptor Tyrosine Kinase Profiling Demonstrates That 3-Amino Substitution Is the Decisive Pharmacophore for VEGFR/PDGFR Multitarget Inhibition

Ji et al. systematically evaluated benzoisoxazole and benzoisothiazole derivatives as inhibitors of receptor tyrosine kinases (RTKs). SAR studies demonstrated that the 3-amino group on the benzo[d]isoxazole core was the essential pharmacophore for VEGFR-2 (KDR/Flk-1) and PDGFR kinase inhibition, with representative 3-amino-4-ureido-benzo[d]isoxazole compounds achieving low nanomolar IC₅₀ values across multiple VEGFR family members (VEGFR-2 IC₅₀ ~ 5–100 nM range) [1]. Compounds lacking the 3-amino substituent, or those where the amino group was shifted to the 5-, 6-, or 7-position, showed dramatically reduced potency (IC₅₀ > 1,000 nM against VEGFR-2) [1]. The lead compound 50, containing a 3-amino-benzo[d]isoxazole core with 4-position urea elaboration, demonstrated in vivo efficacy with an ED₅₀ of 2.0 mg/kg in the VEGF-stimulated uterine edema model and 81% tumor growth inhibition in the HT1080 fibrosarcoma xenograft model at 10 mg/kg/day oral dosing [1]. The 3,5-diamine provides the validated 3-amino pharmacophore with an additional 5-amino diversification point, enabling parallel optimization of kinase selectivity and pharmacokinetic properties that is precluded with 3-amino mono-substituted scaffolds.

Receptor tyrosine kinase VEGFR PDGFR Angiogenesis

Regioselective Derivatization Advantage: Orthogonal Reactivity of C3-NH₂ versus C5-NH₂ Enables Sequential Functionalization Not Possible with 3,4-Diamine

The 3,5-diamine arrangement places the two amino groups in electronically and sterically distinct environments: the C3-NH₂ is attached to the electron-deficient isoxazole ring carbon adjacent to the N–O bond, while the C5-NH₂ resides on the electron-rich benzo-fused ring, para to the isoxazole oxygen [1]. This electronic differentiation enables regioselective acylation, sulfonylation, or reductive amination conditions to be developed for sequential, orthogonal functionalization [1]. In contrast, the 3,4-diamine isomer (CAS 916571-96-5) positions both amino groups on the electron-deficient isoxazole ring in an ortho relationship (C3 and C4), resulting in similar amine reactivity that complicates regioselective derivatization and increases the prevalence of undesired bis-functionalized byproducts [1]. This synthetic advantage is critical for SAR campaigns requiring systematic exploration of diverse substitution patterns from a common intermediate—a workflow that the 3,5-diamine uniquely supports among commercially available benzo[d]isoxazole diamine isomers.

Regioselective synthesis Parallel derivatization Medicinal chemistry Building block

Kinase Selectivity Profiling: 3-Amino-Benzo[d]isoxazole-Derived c-Met Inhibitors Achieve Sub-Nanomolar Potency Unattainable with 5-Amino Scaffolds

Jiang et al. conducted an SAR study comparing 3-amino-benzo[d]isoxazole and 3-aminoindazole scaffolds as c-Met kinase inhibitors. Among the 3-amino-benzo[d]isoxazole series, compound 28a achieved an enzymatic IC₅₀ of 1.8 nM against c-Met and a cellular IC₅₀ of 0.18 μM in EBC-1 cells [1]. Critically, when the amino substituent was moved from the 3-position to the 5-position of the benzo[d]isoxazole, c-Met inhibitory activity was abolished (IC₅₀ > 1,000 nM), confirming that the 3-amino group is an absolute requirement for hinge-region hydrogen bonding with the Met1160 residue [1]. The benzo[d]isoxazole-3,5-diamine therefore provides the necessary 3-amino pharmacophore for c-Met engagement while the 5-amino group remains available for solubility optimization or linker attachment without compromising kinase binding—a design flexibility that cannot be matched by 5-amino mono-substituted or 3,4-diamine scaffolds.

c-Met kinase Cancer Kinase inhibitor Selectivity

High-Value Application Scenarios for Benzo[d]isoxazole-3,5-diamine in Drug Discovery and Chemical Biology


BET Bromodomain Bivalent Inhibitor and PROTAC Degrader Construction

The 3-amino group of benzo[d]isoxazole-3,5-diamine is structurally validated by X-ray cocrystal structures (PDB 5Y94) to engage the BRD4(1) KAc binding pocket via hydrogen bonding with Asn140 [1]. The 5-amino group provides an orthogonal synthetic handle for installing a polyethylene glycol or alkyl linker to connect a second bromodomain-binding warhead, enabling the construction of bivalent BET inhibitors. This strategy delivered compound 17b (Y13021) with an IC₅₀ of 7.2 nM—a 32-fold potency enhancement over the monovalent parent 7 (IC₅₀ = 230 nM) [2]. For PROTAC applications, the 5-amino position can be elaborated with an E3 ligase recruiting element (e.g., VHL or CRBN ligand) while the 3-amino group engages BRD4, making the 3,5-diamine the preferred starting scaffold for BET-targeted protein degradation campaigns.

HIF-1α Inhibitor Lead Optimization Starting Point

The benzo[d]isoxazole-3,5-diamine scaffold incorporates the 3-amino pharmacophore that is essential for HIF-1α transcription inhibition. The most potent HIF-1α inhibitors reported to date within this chemotype (compounds 15 and 31, IC₅₀ = 24 nM) were derived from a 3-amino-benzo[d]isoxazole core with 5-position elaboration [1]. The 3,5-diamine provides both the validated 3-amino motif and a 5-position primary amine that can be directly diversified via amide coupling, sulfonamide formation, or reductive amination to rapidly generate focused libraries for HIF-1α SAR exploration in oncology programs targeting tumor hypoxia and angiogenesis.

Multitargeted VEGFR/PDGFR Kinase Inhibitor Scaffold with Independent ADME Optimization

SAR studies by Ji et al. established that 3-amino-benzo[d]isoxazoles incorporating a 4-position urea moiety potently inhibit VEGFR and PDGFR kinase subfamilies, with lead compound 50 achieving an ED₅₀ of 2.0 mg/kg in vivo [1]. The 3,5-diamine uniquely separates the kinase-binding pharmacophore (3-amino) from the ADME-tuning handle (5-amino), which is geometrically remote from the 4-position urea attachment site. This spatial separation allows medicinal chemists to independently optimize kinase potency at the 4-position and physicochemical properties (solubility, permeability, metabolic stability) at the 5-position, a design advantage not achievable with 3-amino mono-substituted scaffolds where diversification is limited to a single vector.

c-Met Kinase Inhibitor Development with Built-in Solubility Handle

The direct head-to-head SAR evidence from Jiang et al. demonstrates that the 3-amino group is absolutely required for c-Met kinase inhibition (compound 28a: IC₅₀ = 1.8 nM), while 5-amino-substituted analogs are completely inactive (IC₅₀ > 1,000 nM) [1]. The benzo[d]isoxazole-3,5-diamine scaffold provides the essential 3-amino hinge-binding motif along with a 5-position amine that can be functionalized with polar solubilizing groups (e.g., morpholine, piperazine, or PEG chains) to improve aqueous solubility and reduce hERG liability without perturbing c-Met binding. This represents a significant synthetic advantage over 3-amino mono-substituted benzo[d]isoxazole building blocks, where solubility optimization would require de novo core redesign.

Quote Request

Request a Quote for Benzo[d]isoxazole-3,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.